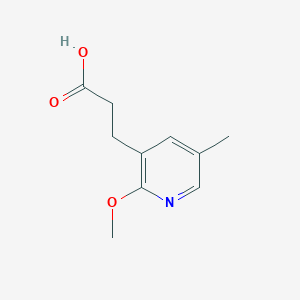

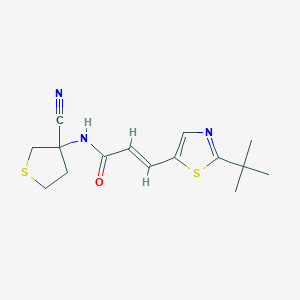

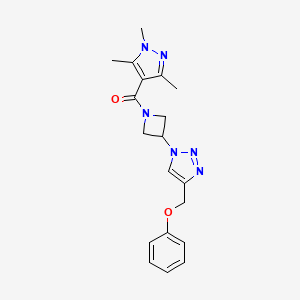

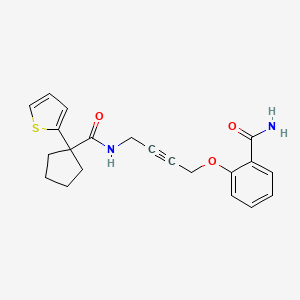

![molecular formula C14H17N3O3S B2389392 N-Cyclohexyl-2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide CAS No. 350492-89-6](/img/structure/B2389392.png)

N-Cyclohexyl-2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-Cyclohexyl-2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide” is a chemical compound . It contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of oxadiazole derivatives involves various methods. One common method involves the reaction of trichloromethylarenes with furan-2,5-dicarboxylic acid dihydrazide . Another method involves the annulation reaction, followed by desulfurization/intramolecular rearrangement . The specific synthesis process for “this compound” is not mentioned in the available resources.Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

Compounds with structures related to N-Cyclohexyl-2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide have been synthesized and evaluated for their antimicrobial properties. Studies have shown that derivatives of 1,3,4-oxadiazoles, such as those containing the [1,3,4]oxadiazol moiety, exhibit significant antibacterial and antifungal activities. These compounds have been tested against a variety of pathogens, including Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae, Escherichia coli, Aspergillus fumigatus, and Candida albicans, demonstrating potent efficacy in vitro (Devi, Shahnaz, & Prasad, 2022).

Cytotoxicity

The cytotoxic properties of these compounds have also been a focus of research. Certain derivatives have shown promising results in bioassays using brine shrimp, indicating potential for further investigation in cancer research and the development of new anticancer agents. Notably, some synthesized compounds exhibit good cytotoxic activities, suggesting their applicability in developing treatments targeting cancer cells (Devi, Shahnaz, & Prasad, 2022).

Corrosion Inhibition

Research into the applications of this compound extends into materials science, particularly in corrosion inhibition. Derivatives of this compound have been synthesized and assessed for their ability to prevent corrosion in various metals, demonstrating significant potential in this area. These studies highlight the compound's versatility and potential for application in protecting materials from degradation (Yıldırım & Cetin, 2008).

Energetic Materials Development

Furthermore, derivatives featuring the [1,3,4]oxadiazol moiety have been explored for use in the development of insensitive energetic materials. These studies focus on synthesizing compounds that can serve as components in explosives, propellants, or pyrotechnics, offering improved safety and stability compared to traditional materials. The research underscores the compound's potential in creating more stable and less sensitive energetic materials, which could revolutionize safety standards in the industry (Yu et al., 2017).

Mécanisme D'action

Target of Action

The primary target of this compound is the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, a secondary route for glucose metabolism .

Biochemical Pathways

The compound affects the polyol pathway by targeting aldose reductase . This pathway is implicated in several health conditions, including diabetic complications. By inhibiting aldose reductase, the compound may help mitigate these conditions .

Pharmacokinetics

Information on its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable .

Result of Action

The inhibition of aldose reductase can potentially prevent or slow the progression of certain diabetic complications .

Analyse Biochimique

Biochemical Properties

It is known that oxadiazole derivatives show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity

Cellular Effects

Oxadiazole derivatives have displayed significant anti-cancer potential with diverse modes of action such as growth factors, enzymes, kinases, etc

Molecular Mechanism

It is known that oxadiazole derivatives have displayed significant anti-cancer potential with diverse modes of action such as growth factors, enzymes, kinases, etc

Propriétés

IUPAC Name |

N-cyclohexyl-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c18-12(15-10-5-2-1-3-6-10)9-21-14-17-16-13(20-14)11-7-4-8-19-11/h4,7-8,10H,1-3,5-6,9H2,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULOHQMLGNXALJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

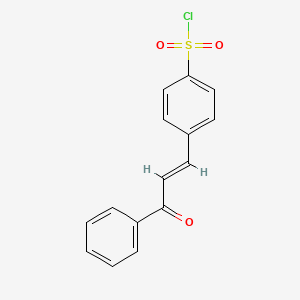

![1-[3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonyl]piperidine](/img/structure/B2389314.png)

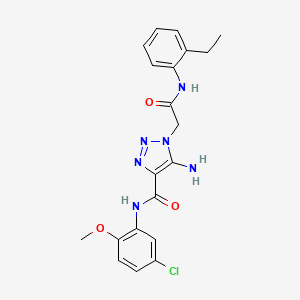

![3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2389316.png)

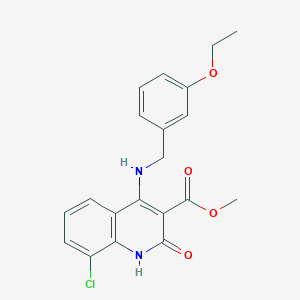

![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2389324.png)

![methyl 2-{[(E)-(1,3,4-thiadiazol-2-ylamino)methylidene]amino}-3-thiophenecarboxylate](/img/structure/B2389327.png)